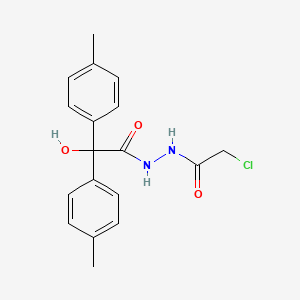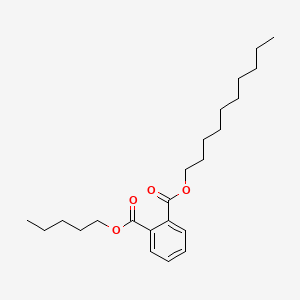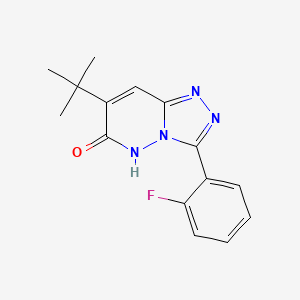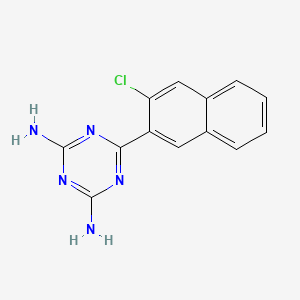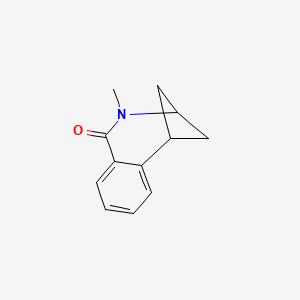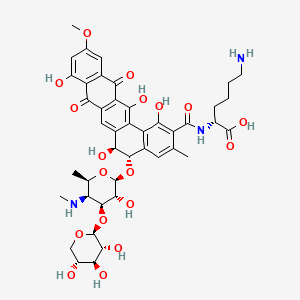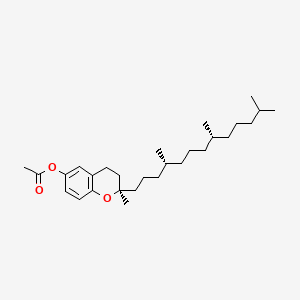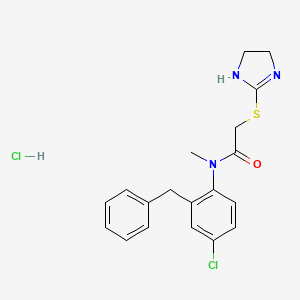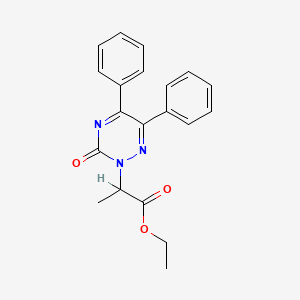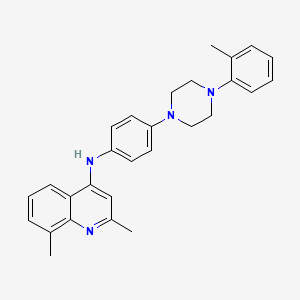
Propanoic acid, 3-(2-(2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)-, potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 3-(2-(2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)-, potassium salt is a complex organic compound It is characterized by the presence of a propanoic acid moiety linked to an imidazole ring, which is further substituted with an 8-heptadecenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(2-(2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)-, potassium salt typically involves multiple steps. One common approach is the reaction of 8-heptadecenylamine with ethylene oxide to form 2-(8-heptadecenyl)-4,5-dihydro-1H-imidazole-1-ethanol. This intermediate is then reacted with propanoic acid under basic conditions to yield the final product. The reaction conditions often include the use of a strong base such as potassium hydroxide to facilitate the formation of the potassium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-(2-(2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)-, potassium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Propanoic acid, 3-(2-(2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)-, potassium salt has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to cell signaling and membrane interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which propanoic acid, 3-(2-(2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)-, potassium salt exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazole ring can interact with active sites of enzymes, modulating their activity. Additionally, the hydrophobic 8-heptadecenyl group can interact with lipid membranes, affecting membrane fluidity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Propanoic acid, 3-(2-(2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)-, sodium salt
- Propanoic acid, 3-(2-(2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)-, calcium salt
Uniqueness
The potassium salt of propanoic acid, 3-(2-(2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)- is unique due to its specific ionic interactions and solubility properties. Compared to its sodium and calcium counterparts, the potassium salt may exhibit different biological activities and solubility in various solvents, making it suitable for specific applications.
Properties
CAS No. |
74051-85-7 |
|---|---|
Molecular Formula |
C25H45KN2O3 |
Molecular Weight |
460.7 g/mol |
IUPAC Name |
potassium;3-[2-[2-[(E)-heptadec-8-enyl]-4,5-dihydroimidazol-1-yl]ethoxy]propanoate |
InChI |
InChI=1S/C25H46N2O3.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-26-19-20-27(24)21-23-30-22-18-25(28)29;/h9-10H,2-8,11-23H2,1H3,(H,28,29);/q;+1/p-1/b10-9+; |
InChI Key |
OGFNOYRPSLAVIQ-RRABGKBLSA-M |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC1=NCCN1CCOCCC(=O)[O-].[K+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC1=NCCN1CCOCCC(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


